molecular formula C4H8N2S B14647131 Ethanethioamide--acetonitrile (1/1) CAS No. 55131-53-8

Ethanethioamide--acetonitrile (1/1)

Cat. No.: B14647131
CAS No.: 55131-53-8
M. Wt: 116.19 g/mol
InChI Key: LSOWZKPNRJYLSR-UHFFFAOYSA-N
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Description

Ethanethioamide–acetonitrile (1/1) is a compound formed by the combination of ethanethioamide and acetonitrile in a 1:1 molar ratio. Ethanethioamide, also known as thioacetamide, is an organosulfur compound with the formula C₂H₅NS. Acetonitrile, on the other hand, is a simple nitrile with the formula CH₃CN. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanethioamide is typically synthesized by treating acetamide with phosphorus pentasulfide. The reaction proceeds as follows:

CH3C(O)NH2+14P4S10CH3C(S)NH2+14P4S6O4\text{CH}_3\text{C(O)NH}_2 + \frac{1}{4}\text{P}_4\text{S}_{10} \rightarrow \text{CH}_3\text{C(S)NH}_2 + \frac{1}{4}\text{P}_4\text{S}_6\text{O}_4 CH3​C(O)NH2​+41​P4​S10​→CH3​C(S)NH2​+41​P4​S6​O4​

Acetonitrile is commonly produced as a byproduct in the manufacture of acrylonitrile. The combination of ethanethioamide and acetonitrile in a 1:1 molar ratio can be achieved by mixing equimolar amounts of the two compounds under controlled conditions .

Industrial Production Methods: Industrial production of ethanethioamide involves the use of large-scale reactors where acetamide is treated with phosphorus pentasulfide. Acetonitrile is typically obtained from the petrochemical industry as a byproduct of acrylonitrile production. The two compounds are then combined in precise ratios to form ethanethioamide–acetonitrile (1/1).

Chemical Reactions Analysis

Types of Reactions: Ethanethioamide–acetonitrile (1/1) undergoes various chemical reactions, including:

    Oxidation: Ethanethioamide can be oxidized to form acetamide and other sulfur-containing compounds.

    Reduction: Acetonitrile can be reduced to form ethylamine.

    Substitution: Both ethanethioamide and acetonitrile can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products:

    Oxidation Products: Acetamide, sulfur dioxide.

    Reduction Products: Ethylamine.

    Substitution Products: Various substituted ethanethioamides and acetonitriles.

Scientific Research Applications

Ethanethioamide–acetonitrile (1/1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanethioamide–acetonitrile (1/1) involves its interaction with various molecular targets and pathways:

    Ethanethioamide: Acts as a source of sulfide ions, which can interact with metal ions to form metal sulfides.

    Acetonitrile: Functions as a polar aprotic solvent, facilitating various chemical reactions by stabilizing ionic intermediates.

Comparison with Similar Compounds

Ethanethioamide–acetonitrile (1/1) can be compared with other similar compounds based on its chemical structure and properties:

    Similar Compounds:

Uniqueness:

Properties

CAS No.

55131-53-8

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

IUPAC Name

acetonitrile;ethanethioamide

InChI

InChI=1S/C2H5NS.C2H3N/c1-2(3)4;1-2-3/h1H3,(H2,3,4);1H3

InChI Key

LSOWZKPNRJYLSR-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC(=S)N

Origin of Product

United States

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